molecular formula C17H22N6O B5446531 cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone

cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone

Cat. No.: B5446531
M. Wt: 326.4 g/mol
InChI Key: NQODFGSWDZXEGX-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a pyrido[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone involves multiple steps, including the formation of the pyrazole ring and the pyrido[3,4-d]pyrimidine core. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropyl group, a pyrazole ring, and a pyrido[3,4-d]pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-22(6-4-12-8-20-21-9-12)16-14-5-7-23(17(24)13-2-3-13)10-15(14)18-11-19-16/h8-9,11,13H,2-7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQODFGSWDZXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNN=C1)C2=NC=NC3=C2CCN(C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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